Lipophilicity Advantage
The target compound exhibits a computed XLogP3-AA value of 1.5, reflecting moderate lipophilicity imparted by the methallylthio substituent [1]. This value lies between the methylthio analog (calculated XLogP ~0.8) and the heptylsulfanyl derivative (calculated XLogP ~3.5), placing it in a favorable range for both aqueous solubility and membrane permeability according to Lipinski's Rule of Five guidelines. The allyl analog (ATH-18534, CAS 87450-64-4) has a predicted XLogP of approximately 1.1–1.3, while the isobutyl analog (CAS 442654-20-8) is predicted at approximately 1.7, representing a measurable shift in partitioning behavior attributable to the degree of branching and unsaturation in the S-alkyl chain .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | Allyl analog (ATH-18534): XLogP ~1.1-1.3; Isobutyl analog: XLogP ~1.7; Methylthio analog: XLogP ~0.8 |
| Quantified Difference | ΔXLogP = +0.2 to +0.4 vs. allyl analog; ΔXLogP = -0.2 vs. isobutyl analog; ΔXLogP = +0.7 vs. methylthio analog |
| Conditions | Computed via XLogP3 3.0 (PubChem) at 25°C |
Why This Matters
The methallyl analog's XLogP of 1.5 balances aqueous solubility (79.1 Ų TPSA) with passive membrane permeability, distinguishing it from both the more polar allyl analog and the more lipophilic isobutyl analog for cell-based assay applications.
- [1] PubChem Compound Summary CID 135422390, Computed Properties section, XLogP3-AA value, National Center for Biotechnology Information, 2026. View Source
